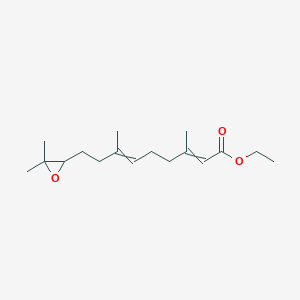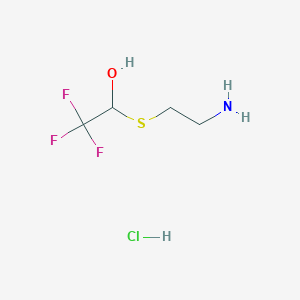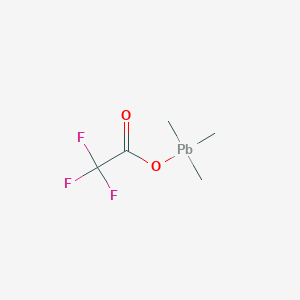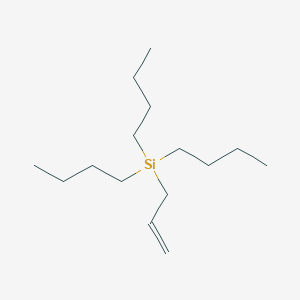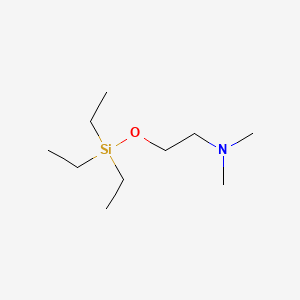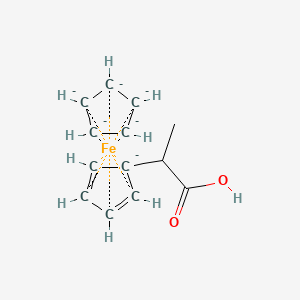
2-Cyclopenta-2,4-dien-1-ylpropanoic acid;cyclopentane;iron
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ferrocenylpropionic acid, also known as (2-carboxyethyl)ferrocene, is an organometallic compound composed of two metallocene rings (ferrocene) connected by a carbon chain. Its chemical formula is C13H12FeO2, and it appears as reddish-brown crystals. This compound is known for its thermal and chemical stability, making it a valuable material in various applications .
Preparation Methods
3-Ferrocenylpropionic acid can be synthesized through several methods:
Synthetic Routes: One common method involves the reaction of lithium metallocene with ferrous chloride in a solvent such as toluene or ether.
Industrial Production Methods: Industrially, the compound can be produced using similar synthetic routes but optimized for large-scale production. This involves careful control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-Ferrocenylpropionic acid undergoes various chemical reactions:
Oxidation: It can be oxidized using common oxidizing agents, leading to the formation of different oxidation states of the ferrocene moiety.
Reduction: Reduction reactions can be performed using reducing agents, altering the oxidation state of the iron center.
Substitution: The compound can undergo substitution reactions, where functional groups on the ferrocene rings are replaced with other groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Major Products: The major products depend on the type of reaction but can include various substituted ferrocenes and oxidized or reduced forms of the original compound.
Scientific Research Applications
3-Ferrocenylpropionic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-ferrocenylpropionic acid involves its redox properties. The ferrocene moiety can undergo reversible oxidation and reduction, making it a valuable component in redox reactions. This property allows it to interact with various molecular targets and pathways, particularly those involving electron transfer processes .
Comparison with Similar Compounds
3-Ferrocenylpropionic acid can be compared with other ferrocene derivatives:
Properties
Molecular Formula |
C13H14FeO2-6 |
|---|---|
Molecular Weight |
258.09 g/mol |
IUPAC Name |
2-cyclopenta-2,4-dien-1-ylpropanoic acid;cyclopentane;iron |
InChI |
InChI=1S/C8H9O2.C5H5.Fe/c1-6(8(9)10)7-4-2-3-5-7;1-2-4-5-3-1;/h2-6H,1H3,(H,9,10);1-5H;/q-1;-5; |
InChI Key |
XDUXKKNJCIPALW-UHFFFAOYSA-N |
Canonical SMILES |
CC([C-]1C=CC=C1)C(=O)O.[CH-]1[CH-][CH-][CH-][CH-]1.[Fe] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


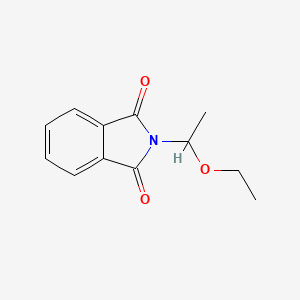
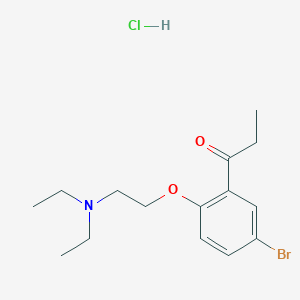
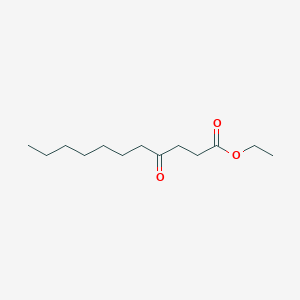
![(Ethane-1,2-diyl)bis[methyl(diphenyl)silane]](/img/structure/B14713281.png)



